molecular formula C10H8N2O B163472 2-Pyrazol-1-yl-benzaldehyde CAS No. 138479-47-7

2-Pyrazol-1-yl-benzaldehyde

Cat. No.: B163472
CAS No.: 138479-47-7
M. Wt: 172.18 g/mol
InChI Key: KIGZYDJKBTYFBZ-UHFFFAOYSA-N
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Description

2-Pyrazol-1-yl-benzaldehyde is an organic compound with the molecular formula C10H8N2O It consists of a benzaldehyde moiety substituted with a pyrazole ring at the second position

Scientific Research Applications

2-Pyrazol-1-yl-benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

While the specific mechanism of action for “2-Pyrazol-1-yl-benzaldehyde” is not mentioned in the retrieved papers, pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pyrazol-1-yl-benzaldehyde can be synthesized through several methods. One common approach involves the condensation of 2-hydrazinobenzaldehyde with an appropriate α,β-unsaturated carbonyl compound under acidic conditions. Another method includes the cyclization of N-(2-formylphenyl)hydrazine with an alkyne in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Pyrazol-1-yl-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzaldehyde derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyrazol-1-yl-benzaldehyde
  • 5-Methyl-2-Pyrazol-1-yl-benzaldehyde
  • 2-Methyl-4-Pyrazol-1-yl-benzaldehyde
  • 2-Imidazol-1-yl-benzaldehyde

Uniqueness

2-Pyrazol-1-yl-benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique pharmacological activities.

Properties

IUPAC Name

2-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-9-4-1-2-5-10(9)12-7-3-6-11-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGZYDJKBTYFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359485
Record name 2-Pyrazol-1-yl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

138479-47-7
Record name 2-Pyrazol-1-yl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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